6-Bromo-1-(propan-2-YL)-1H-1,3-benzodiazole
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Overview
Description
6-Bromo-1-(propan-2-YL)-1H-1,3-benzodiazole is a heterocyclic compound that contains a bromine atom, an isopropyl group, and a benzodiazole ring
Mechanism of Action
Target of Action
Benzimidazole derivatives, a class to which this compound belongs, are known to interact with various biological targets due to their structural similarity with naturally occurring molecules . They have been reported to inhibit various enzymes and have shown promising applications in biological and clinical studies .
Mode of Action
For instance, some benzimidazole derivatives have been found to inhibit DNA minor groove binding, which involves hydrophobic transfer from solution into the DNA minor groove, followed by the formation of H-bonding or van der Waals interactions .
Biochemical Pathways
For example, some benzimidazole derivatives have been found to induce apoptosis by targeting Bcl-2 proteins in cancer cells .
Pharmacokinetics
Benzimidazole compounds are generally known for their excellent properties, such as increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antifungal, and anti-inflammatory effects, through different mechanisms such as microtubule inhibition, apoptosis, and protein kinase inhibition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of chemical compounds. It’s worth noting that environmental factors, including lifestyle, diet, and exposure to pollutants, can influence the bioavailability and efficacy of many drugs .
Biochemical Analysis
Biochemical Properties
6-Bromo-1-propan-2-ylbenzimidazole, like other benzimidazoles, can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can be complex and multifaceted, often involving the formation of covalent or non-covalent bonds
Cellular Effects
Benzimidazoles are known to have diverse anticancer activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 6-Bromo-1-propan-2-ylbenzimidazole is not well-defined. Benzimidazoles are known to interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Benzimidazoles are known to interact with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(propan-2-YL)-1H-1,3-benzodiazole typically involves the bromination of 1-(propan-2-YL)-1H-1,3-benzodiazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(propan-2-YL)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Properties
IUPAC Name |
6-bromo-1-propan-2-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-7(2)13-6-12-9-4-3-8(11)5-10(9)13/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBCEUCYOIVNFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427360-49-3 |
Source
|
Record name | 6-bromo-1-(propan-2-yl)-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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